molecular formula C9H9NO B084782 N-Ethenylbenzamide CAS No. 13313-25-2

N-Ethenylbenzamide

Cat. No.: B084782
CAS No.: 13313-25-2
M. Wt: 147.17 g/mol
InChI Key: XHLDCMPNOQBZQH-UHFFFAOYSA-N
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Description

N-Ethenylbenzamide (systematic name: N-vinylbenzamide) is a benzamide derivative characterized by an ethenyl (-CH₂CH₂) group attached to the amide nitrogen. This compound is of interest in organic synthesis and materials science due to its unsaturated bond, which may confer reactivity in polymerization or as a precursor for functionalized molecules.

Properties

IUPAC Name

N-ethenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-10-9(11)8-6-4-3-5-7-8/h2-7H,1H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLDCMPNOQBZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498353
Record name N-Ethenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13313-25-2
Record name N-Ethenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Electronic Properties

Key Compounds:
  • N-(2-Ethylhexyl)benzamide (): Features a branched alkyl chain (2-ethylhexyl), increasing lipophilicity and steric bulk compared to the planar ethenyl group in N-Ethenylbenzamide.
  • 4-Ethyl-N-phenylbenzamide (): Contains both ethyl and phenyl substituents, introducing steric hindrance and π-π conjugation effects absent in this compound.
Table 1: Structural Comparison
Compound Substituent(s) Molecular Weight Key Electronic Effects
This compound Ethenyl (-CH₂CH₂) Not provided Unsaturated bond (reactivity)
N-(2-Ethylhexyl)benzamide 2-Ethylhexyl 233.35 g/mol Lipophilic, steric bulk
N-Hexylbenzamide Hexyl 205.3 g/mol High hydrophobicity
4-Ethyl-N-phenylbenzamide Ethyl, phenyl 225.29 g/mol Steric hindrance, conjugation
Reactivity Insights:
  • The ethenyl group in this compound may participate in cycloaddition or polymerization reactions, unlike saturated alkyl analogs.
  • Methoxy and nitro groups in analogs () enhance electrophilic substitution reactivity, whereas alkyl chains favor hydrophobic interactions.
Table 2: Toxicity Comparison
Compound Acute Toxicity (GHS) Ecological Data Availability
This compound Not available Not available
N-(2-Ethylhexyl)benzamide Category 4 (oral, dermal, inhalation) None
Ethenzamide Cocrystals Not specified Not applicable

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